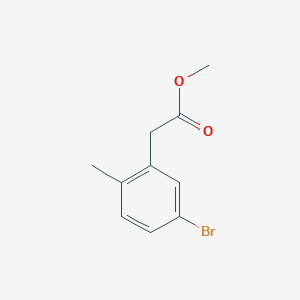

Methyl 2-(5-bromo-2-methylphenyl)acetate

Overview

Description

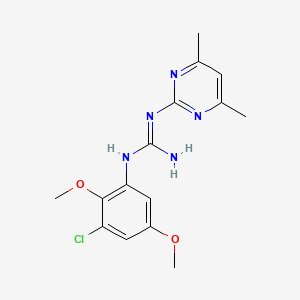

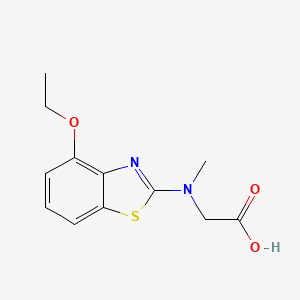

“Methyl 2-(5-bromo-2-methylphenyl)acetate” is a chemical compound with the molecular formula C10H11BrO2 . It is used in various chemical reactions and has potential applications in different fields .

Synthesis Analysis

The synthesis of “this compound” involves several steps. The reaction conditions include the use of hydrogen chloride at 20°C . The combined organic phase is washed with brine, dried over sodium sulfate, and concentrated to give the desired product .

Molecular Structure Analysis

The molecular structure of “this compound” is defined by its molecular formula, C10H11BrO2 . The structure can be analyzed using various techniques such as NMR, HPLC, LC-MS, UPLC, and more .

Chemical Reactions Analysis

“this compound” can participate in various chemical reactions. For instance, it can react with the conjugate base of (methylmethoxycarbene)pentacarbonylchromium (0) to yield alkylated carbene complexes . It can also undergo bromination and other substitution reactions .

Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 243.1 . Its physical and chemical properties can be determined using various analytical techniques. For instance, its boiling point, density, and other properties can be measured .

Scientific Research Applications

Crystal Structure Analysis

Methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate, a compound related to Methyl 2-(5-bromo-2-methylphenyl)acetate, was studied for its crystal structure. This compound is a product of a reaction involving 2-(2H-tetrazol-5-yl)phenol and methyl 2-bromoacetate, indicating its relevance in crystallography research (Lee, Ryu, & Lee, 2017).

Organic Synthesis and Chemistry Education

The synthesis of Methyl 2-hydroxy-2,2-(2-thiophen-2-yl)-acetate, which can be derived from 2-bromothiophene, a raw material similar to this compound, was explored. This synthesis process is used as an educational tool in undergraduate organic chemistry courses, enhancing students' interest and skills in scientific research (Min, 2015).

Spectroscopic and Structural Studies

2-Bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide, a compound structurally analogous to this compound, underwent experimental and quantum chemical investigation. This study focused on its electronic properties and vibrational mode couplings, contributing to our understanding of similar compounds in vibrational spectroscopy (Viana et al., 2017).

Antifungal Research

Research on the fungus Penicilliumcrustosum YN-HT-15 led to the isolation of new compounds, including those related to this compound. This highlights its potential use in discovering antitumor chemical entities (Liu et al., 2014).

Catalytic Applications

This compound is relevant in the study of palladium-catalyzed α-oxidation of aromatic ketones. This process led to the preparation of various 2-(2-methylphenyl)-2-oxoethyl acetates, demonstrating its importance in catalytic chemistry (Chen et al., 2016).

Conformational Analysis in Drug Research

The compound 2-Methyl-3-[(2-methylphenyl)carbamoyl]phenyl acetate, which is related to this compound, was synthesized and studied for its conformation and crystal structure, indicating its potential application in drug development and conformational analysis (Yaman et al., 2019).

Mechanism of Action

Target of Action

Methyl 2-(5-bromo-2-methylphenyl)acetate is a type of organoboron reagent . Organoboron reagents are widely used in Suzuki–Miyaura (SM) cross-coupling reactions , a type of transition metal catalyzed carbon–carbon bond forming reaction . The primary targets of this compound are the palladium catalysts used in these reactions .

Mode of Action

In SM cross-coupling reactions, the compound interacts with palladium catalysts through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In transmetalation, the organoboron group (in this case, the bromo-methylphenyl group) is transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in carbon–carbon bond formation . The compound’s action can lead to the formation of new carbon–carbon bonds, enabling the synthesis of complex organic molecules .

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds . This can lead to the synthesis of complex organic molecules, which can have various applications in fields such as pharmaceuticals and materials science .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of certain additives can enhance the yield of SM coupling reactions . In one study, copper acetate in combination with diethanolamine was found to substantially increase yields in a similar system .

Safety and Hazards

Future Directions

properties

IUPAC Name |

methyl 2-(5-bromo-2-methylphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-7-3-4-9(11)5-8(7)6-10(12)13-2/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYEYWFMQNOBQNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(Piperidin-4-ylmethoxy)benzoyl]morpholine hydrochloride](/img/structure/B1426620.png)

![3-[(1-Methylpiperidin-4-yl)oxy]propanenitrile](/img/structure/B1426623.png)

![methyl 4-[(E)-2-(dimethylamino)vinyl]-7-ethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B1426624.png)

![4-Methoxy-2-(methylsulfonyl)benzo[d]thiazole](/img/structure/B1426629.png)

![1,9-Dioxaspiro[5.5]undecan-4-one](/img/structure/B1426638.png)